



# AZD4619: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD4619   |           |
| Cat. No.:            | B12777023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**AZD4619** is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its development was discontinued, but the story of its discovery and early clinical assessment provides valuable insights into PPARα agonism and species-specific drug responses. This technical guide details the available information on **AZD4619**, from its chemical synthesis to its mechanism of action and the clinical observations that ultimately led to the cessation of its development.

## Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. PPAR $\alpha$ , in particular, is a key regulator of lipid metabolism and has been a target for the development of drugs to treat dyslipidemia. **AZD4619** was developed by AstraZeneca as a potent and selective PPAR $\alpha$  agonist.

## **Discovery and Synthesis**

The discovery of **AZD4619** stemmed from research into novel PPARα modulators. While the specific high-throughput screening and lead optimization cascade for **AZD4619** is not publicly detailed, the chemical synthesis of related compounds is available through patent literature.



### **Chemical Structure**

IUPAC Name: 2-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(4-{2-[(4-methyl-2-

sulfanylphenyl)oxy]ethyl}phenyl)propanoic acid

Chemical Formula: C27H30O6S2

Molecular Weight: 514.65 g/mol

## **Synthesis**

Detailed synthetic protocols for **AZD4619** are not publicly available. The following is a generalized synthetic scheme based on related compounds and would require further optimization for the specific synthesis of **AZD4619**.

## **Mechanism of Action**

**AZD4619** is a selective agonist of PPARα. Upon binding to PPARα, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key discovery regarding **AZD4619**'s mechanism of action came from the investigation into an unexpected clinical finding.

## Preclinical Development In Vitro Studies

A pivotal preclinical study investigated the effects of AZD4619 on hepatocytes.

Experimental Protocol: Hepatocyte Treatment and Gene Expression Analysis

- Cell Culture: Primary human and rat hepatocytes were cultured in appropriate media.
- Treatment: Cells were treated with varying concentrations of AZD4619.
- RNA Extraction and qRT-PCR: Total RNA was extracted from the hepatocytes, and quantitative real-time PCR was performed to measure the mRNA levels of the ALT1 gene.



 Western Blotting: Protein lysates were prepared, and Western blotting was conducted to detect the levels of ALT1 protein.

#### Results:

The study demonstrated that **AZD4619** significantly increased the expression of the ALT1 gene and protein in human hepatocytes in a dose-dependent manner. In contrast, no such effect was observed in rat hepatocytes. This species-specific effect was attributed to a higher potency of **AZD4619** for human PPAR $\alpha$  compared to rat PPAR $\alpha$ .

| Species | Cell Type           | AZD4619 Effect on ALT1 Expression |
|---------|---------------------|-----------------------------------|
| Human   | Primary Hepatocytes | Significant Increase              |
| Rat     | Primary Hepatocytes | No Significant Change             |

Table 1: Species-Specific Effect of **AZD4619** on ALT1 Expression in Hepatocytes.

## **In Vivo Studies**

Publicly available data on the in vivo efficacy and comprehensive toxicology of **AZD4619** in animal models is limited.

## **Clinical Development**

**AZD4619** entered early-stage clinical trials. However, its development was halted due to findings from these studies.

## **Clinical Trial Observations**

In a clinical trial involving human subjects, administration of **AZD4619** led to an unexpected elevation of serum alanine aminotransferase (ALT) levels. Importantly, this increase in ALT was not accompanied by other markers of liver injury, suggesting a mechanism other than direct hepatotoxicity.

The preclinical in vitro findings provided a plausible explanation for this clinical observation: the increased serum ALT was likely a result of PPAR $\alpha$ -mediated induction of ALT1 gene expression



in the liver, rather than cellular damage.

| Parameter                  | Observation | Implication                        |
|----------------------------|-------------|------------------------------------|
| Serum ALT                  | Elevated    | Potential for liver effects        |
| Other Liver Injury Markers | Unchanged   | Suggests non-hepatotoxic mechanism |

Table 2: Key Clinical Observations for **AZD4619**.

## **Discontinuation of Development**

The development of **AZD4619** was ultimately discontinued. While the elevation in serum ALT was likely not indicative of direct liver damage, the finding presented a significant challenge for further clinical development and regulatory approval. The potential for misinterpretation of this biomarker elevation in broader patient populations, and the complexities of monitoring, likely contributed to the decision to halt the program.

## Conclusion

The story of **AZD4619** highlights the critical importance of understanding species-specific drug responses and the underlying molecular mechanisms of off-target or unexpected effects. While a potent and selective PPAR $\alpha$  agonist, the induction of ALT1 in humans presented a significant hurdle that could not be overcome in the context of clinical development. The research conducted on **AZD4619** has, however, contributed to a deeper understanding of PPAR $\alpha$  signaling and its role in regulating hepatic gene expression, providing valuable lessons for future drug discovery and development in this area.

 To cite this document: BenchChem. [AZD4619: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777023#azd4619-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com